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Cat. No.: B108381 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-(triphenyl-λ⁵-phosphanylidene)acetonitrile, a stabilized phosphorus ylide, is a versatile and

crucial reagent in modern organic synthesis. This guide provides a comprehensive overview of

its chemical properties, synthesis, and applications, with a particular focus on its role in the

construction of complex molecular architectures relevant to pharmaceutical and materials

science research.

IUPAC Name and Chemical Identity
The compound commonly known as (Triphenylphosphoranylidene)acetonitrile has the

systematic IUPAC name 2-(triphenyl-λ⁵-phosphanylidene)acetonitrile.[1] It is also known by

synonyms such as (Cyanomethylene)triphenylphosphorane.

Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical and spectroscopic properties of 2-(triphenyl-

λ⁵-phosphanylidene)acetonitrile is essential for its proper handling, characterization, and

application in synthesis.
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Property Value Reference

IUPAC Name
2-(triphenyl-λ⁵-

phosphanylidene)acetonitrile
[1]

Synonyms

(Triphenylphosphoranylidene)a

cetonitrile,

(Cyanomethylene)triphenylpho

sphorane

[1]

CAS Number 16640-68-9

Molecular Formula C₂₀H₁₆NP

Molecular Weight 301.32 g/mol

Appearance
White to off-white crystalline

solid

Melting Point 189-195 °C

Solubility

Soluble in many organic

solvents such as

dichloromethane and

tetrahydrofuran.

Spectroscopic Data
While a dedicated public repository of the spectra for 2-(triphenyl-λ⁵-

phosphanylidene)acetonitrile is not readily available, the expected spectral characteristics can

be inferred from the analysis of its structural components and data from analogous

compounds.

¹H NMR: The proton NMR spectrum is expected to show multiplets in the aromatic region

(approximately 7.4-7.8 ppm) corresponding to the protons of the three phenyl groups

attached to the phosphorus atom. A characteristic signal for the methine proton (=CHCN)

would likely appear further downfield, significantly influenced by the neighboring phosphorus

and nitrile groups.
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¹³C NMR: The carbon NMR spectrum will exhibit multiple signals in the aromatic region for

the phenyl carbons. The carbon of the nitrile group (-CN) would appear at a characteristic

chemical shift, as would the ylidic carbon (=CHCN), which is directly bonded to the

phosphorus atom.

FTIR: The infrared spectrum will be dominated by strong absorption bands corresponding to

the P-Ph bonds and the C-H vibrations of the aromatic rings. A key diagnostic peak will be

the stretching vibration of the nitrile group (C≡N) which typically appears in the region of

2200-2260 cm⁻¹.

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺)

corresponding to the molecular weight of the compound (m/z = 301.32). Fragmentation

patterns would likely involve the loss of phenyl groups and the acetonitrile moiety.

Synthesis and Reaction Mechanisms
The primary utility of 2-(triphenyl-λ⁵-phosphanylidene)acetonitrile lies in its role as a Wittig

reagent for the synthesis of α,β-unsaturated nitriles.

Synthesis of 2-(triphenyl-λ⁵-
phosphanylidene)acetonitrile
Phosphorus ylides are typically prepared by the reaction of a phosphonium salt with a base.[2]

[3] For 2-(triphenyl-λ⁵-phosphanylidene)acetonitrile, the synthesis involves the reaction of

triphenylphosphine with bromoacetonitrile to form the corresponding phosphonium salt, which

is then deprotonated. A convenient one-pot aqueous synthesis has been described for a similar

ylide, which can be adapted for this compound.[4]

Experimental Protocol: One-Pot Aqueous Synthesis (Adapted)[4]

Reaction Setup: In a round-bottom flask, suspend triphenylphosphine (1.0 equivalent) in a

saturated aqueous solution of sodium bicarbonate.

Reagent Addition: To the vigorously stirred suspension, add bromoacetonitrile (1.1

equivalents).
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Reaction: Continue vigorous stirring at room temperature for 1-2 hours. The progress of the

reaction can be monitored by thin-layer chromatography (TLC).

Work-up: Upon completion, extract the aqueous mixture with a suitable organic solvent (e.g.,

dichloromethane or ethyl acetate).

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered,

and the solvent is removed under reduced pressure. The crude product can be purified by

recrystallization or column chromatography.

Logical Workflow for Synthesis
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Caption: Synthesis of the ylide from starting materials.

The Wittig Reaction: Mechanism and Application
The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of alkenes

from aldehydes or ketones.[2][3] 2-(triphenyl-λ⁵-phosphanylidene)acetonitrile, being a stabilized

ylide due to the electron-withdrawing nitrile group, typically reacts with aldehydes to produce

(E)-α,β-unsaturated nitriles with high stereoselectivity.

The reaction proceeds through a concerted [2+2] cycloaddition mechanism to form a transient

oxaphosphetane intermediate.[5] This intermediate then collapses to yield the alkene and

triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b108381?utm_src=pdf-body-img
https://en.wikipedia.org/wiki/Ylide
https://chemistnotes.com/organic/phosphorus-ylide-definition-types/
https://www.researchgate.net/publication/373965394_Synthesis_of_Phosphonium_Ylides
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b108381?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocol: Wittig Reaction with an Aldehyde (General)[6][7][8]

Reaction Setup: Dissolve the aldehyde (1.0 equivalent) in an anhydrous solvent such as

tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere.

Reagent Addition: Add 2-(triphenyl-λ⁵-phosphanylidene)acetonitrile (1.0-1.2 equivalents) to

the solution.

Reaction: Stir the mixture at room temperature. The reaction is typically complete within a

few hours and can be monitored by TLC.

Work-up: Remove the solvent under reduced pressure.

Purification: The crude product, a mixture of the desired alkene and triphenylphosphine

oxide, is purified by column chromatography on silica gel.

Wittig Reaction Mechanism

2-(triphenyl-λ⁵-phosphanylidene)acetonitrile
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Caption: The general mechanism of the Wittig reaction.

Applications in Drug Development and Medicinal
Chemistry
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Phosphorus ylides are indispensable tools in the synthesis of a vast array of biologically active

molecules and pharmaceutical agents.[3] The Wittig reaction provides a reliable method for the

stereoselective formation of carbon-carbon double bonds, a common structural motif in many

natural products and synthetic drugs.

While specific, direct applications of 2-(triphenyl-λ⁵-phosphanylidene)acetonitrile in the

synthesis of marketed drugs are not extensively documented in publicly available literature, its

utility as a building block for creating α,β-unsaturated nitriles is of significant interest to

medicinal chemists. These unsaturated nitriles are versatile intermediates that can be further

elaborated into a variety of functional groups and heterocyclic systems, which are prevalent in

pharmacologically active compounds. The nitrile group itself can act as a bioisostere for other

functional groups or participate in key interactions with biological targets.

Logical Relationship in Drug Discovery
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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